![molecular formula C18H19N5O2S B2880146 N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212193-39-9](/img/structure/B2880146.png)
N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The triazole ring, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, N-substituted-5-phenyl-[1,2,4]triazoloquinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .Applications De Recherche Scientifique
Synthesis and Biological Activity
Novel Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from similar chemical structures for their potential anti-inflammatory, analgesic, and COX-inhibitor activities. For instance, compounds have been synthesized with varying substituents to explore their biological activities, showing significant COX-2 selectivity and promising analgesic and anti-inflammatory activities compared to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Derivatives of the triazolopyrimidines have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown varying degrees of effectiveness against microbial strains, highlighting their potential as antimicrobial agents (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Transformations and Synthesis Techniques
Rearrangement and Cyclization Reactions
Studies have detailed the chemical transformations and cyclization reactions leading to the formation of triazolopyrimidines and their structural analogs. These reactions are critical for the synthesis of diverse compounds with potential biological activities, providing insights into the versatility and reactivity of such heterocyclic frameworks (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Tuberculostatic Activity
The structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized and evaluated for their tuberculostatic activity. These studies contribute to the development of new antituberculous agents based on the triazolopyrimidine scaffold (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Supramolecular Chemistry and Drug Delivery Applications
Supramolecular Assemblies
Pyrimidine derivatives have been investigated for their potential in forming hydrogen-bonded supramolecular assemblies. These structures have implications in the field of materials science and drug delivery, demonstrating the utility of such compounds in developing new materials and therapeutic agents (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-15(17(24)22-12-6-3-4-7-13(12)25-2)16(14-8-5-9-26-14)23-18(21-11)19-10-20-23/h3-11,15-16H,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWALKOZRKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2880064.png)
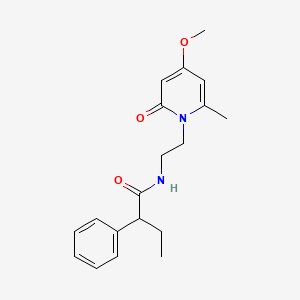
![3-[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2880067.png)
![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)

![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)

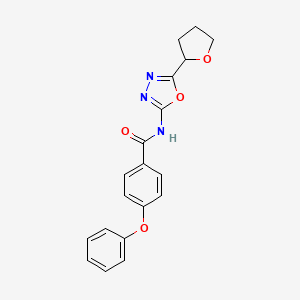
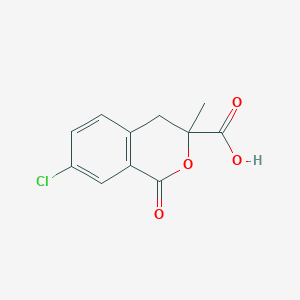
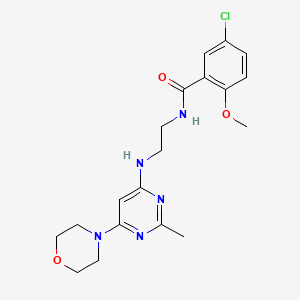
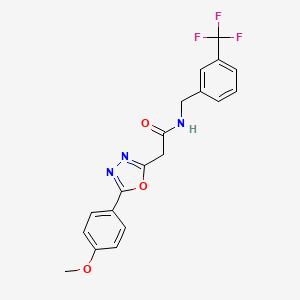
![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)
![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)
